Methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride
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Overview
Description
Methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride: is a chemical compound with the molecular formula C8H12N2O2·HCl It is a hydrochloride salt form of methyl 3-(3-cyanoazetidin-3-yl)propanoate
Scientific Research Applications
Methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a β-amino ester with a suitable electrophile to form the azetidine ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions. This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The ester group is introduced through esterification reactions, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group and azetidine ring are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-aminomethylazetidin-3-yl)propanoate;hydrochloride
- Methyl 3-(3-hydroxyazetidin-3-yl)propanoate;hydrochloride
- Methyl 3-(3-methylazetidin-3-yl)propanoate;hydrochloride
Uniqueness
Methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the azetidine ring.
Properties
IUPAC Name |
methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-7(11)2-3-8(4-9)5-10-6-8;/h10H,2-3,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKHJEVSNFMIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CNC1)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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